BenchChemオンラインストアへようこそ!

Anatibant mesylate

Bradykinin B2 receptor Binding affinity (Ki) Non-peptide antagonist

Anatibant mesylate (LF 16-0687 Ms) is a non-peptide, competitive antagonist of the bradykinin B2 receptor (B2R) developed for traumatic brain injury (TBI). It exhibits picomolar binding affinity (Ki = 22 pM) and a prolonged plasma half-life of 30–70 hours, distinguishing it from both peptide and non-peptide comparators.

Molecular Formula C35H40Cl2N6O8S2
Molecular Weight 807.8 g/mol
CAS No. 515880-69-0
Cat. No. B11775779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnatibant mesylate
CAS515880-69-0
Molecular FormulaC35H40Cl2N6O8S2
Molecular Weight807.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O
InChIInChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4)/t27-;/m0./s1
InChIKeyXSDHLAGTQUKMIQ-YCBFMBTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anatibant Mesylate (CAS 515880-69-0): Potent Non-Peptide Bradykinin B2 Antagonist for TBI Research


Anatibant mesylate (LF 16-0687 Ms) is a non-peptide, competitive antagonist of the bradykinin B2 receptor (B2R) developed for traumatic brain injury (TBI) [1]. It exhibits picomolar binding affinity (Ki = 22 pM) and a prolonged plasma half-life of 30–70 hours, distinguishing it from both peptide and non-peptide comparators [2][3].

Why In-Class Substitution of B2 Antagonists Fails for TBI Research


Generic substitution among bradykinin B2 receptor antagonists is scientifically unsound due to >1000-fold differences in receptor binding affinity, divergent pharmacokinetic profiles, and variable CNS penetration. Anatibant mesylate’s Ki of 22 pM is 20- to 2,900-fold more potent than other non-peptide B2 antagonists, while its plasma half-life of 30–70 h dwarfs the ~1.4 h of peptide antagonists [1][2]. These quantitative gaps preclude simple interchangeability in experimental TBI protocols.

Quantitative Differentiation Evidence for Anatibant Mesylate Procurement


Binding Affinity: Anatibant Mesylate (22 pM) vs FR167344 (0.44 nM) and WIN 64338 (64 nM)

Anatibant mesylate displays a Ki of 22 pM for the B2 receptor in mouse brain autoradiography [1]. FR167344 exhibits a Ki of 0.44 nM in guinea-pig tracheal membranes [2], while WIN 64338 yields a Ki of 64 nM on human IMR-90 cells [3]. These values represent cross-study data from different species and assay formats.

Bradykinin B2 receptor Binding affinity (Ki) Non-peptide antagonist

Plasma Half-Life: Anatibant Mesylate (30–70 h) vs Icatibant (1.4 h)

Anatibant mesylate exhibits a plasma half-life of 30 hours in healthy volunteers and 70 hours in TBI patients following subcutaneous administration [1]. Icatibant (HOE-140), a peptide B2 antagonist, has a mean elimination half-life of 1.4 ± 0.4 hours after subcutaneous dosing [2].

Pharmacokinetics Elimination half-life B2 antagonist

Blood-Brain Barrier Penetration: Anatibant Mesylate vs Peptide B2 Antagonists

Anatibant mesylate (3 mg/kg, s.c.) crosses the blood-brain barrier and displaces [125I]HPP-Hoe 140 binding from multiple brain regions, achieving near-complete displacement in injured mice [1]. In contrast, peptide B2 antagonists (icatibant, CP-0127) are high-molecular-weight peptides that have minimal brain penetration due to the BBB, consistent with the general class property of peptide therapeutics [2]. Quantitative CNS exposure data are not available for the peptide comparators.

Blood-brain barrier penetration CNS exposure B2 antagonist

Optimal Research Applications for Anatibant Mesylate


Preclinical Traumatic Brain Injury Rodent Models

Anatibant mesylate (3 mg/kg, s.c.) reduces brain edema and improves neurological recovery in mouse closed head trauma models [1]. Its 30–70 h half-life enables once-daily dosing, eliminating the logistical complexity of continuous-infusion protocols required for short-acting peptide antagonists [2].

CNS B2 Receptor Occupancy and Autoradiography Studies

The confirmed blood-brain barrier penetration of Anatibant mesylate makes it suitable for autoradiographic or PET-based studies of B2 receptor distribution and occupancy in neuroinflammation [1]. Competing peptide antagonists cannot be used for CNS occupancy work due to negligible brain exposure.

In Vitro Human B2 Receptor Functional Antagonism Assays

With a Ki of 22 pM for the B2 receptor, Anatibant mesylate provides robust competitive antagonism in functional assays (e.g., PI hydrolysis) at low nanomolar concentrations, minimizing off-target effects compared to less potent non-peptide antagonists such as WIN 64338 (Ki = 64 nM) [1][2].

Quote Request

Request a Quote for Anatibant mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.